4-Tert-butyl-2-(2,5-difluorophenyl)morpholine

Lipophilicity Membrane Permeability Drug Design

CNS drug discovery teams often lack brain-penetrant morpholine scaffolds with intrinsic NMR handles. This 2,5-difluorophenyl morpholine derivative solves this bottleneck: - Favorable CNS physicochemical profile (cLogP 3.05, TPSA 12 Ų) for BBB penetration. - Intrinsic 19F NMR probe eliminates labeling steps for protein-ligand binding studies. - >98% purity, available in research-scale quantities with fast global dispatch.

Molecular Formula C14H19F2NO
Molecular Weight 255.3 g/mol
CAS No. 119508-55-3
Cat. No. B040889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-(2,5-difluorophenyl)morpholine
CAS119508-55-3
Synonyms4-TERT-BUTYL-2-(2,5-DIFLUOROPHENYL)-MORPHOLINE
Molecular FormulaC14H19F2NO
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCOC(C1)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H19F2NO/c1-14(2,3)17-6-7-18-13(9-17)11-8-10(15)4-5-12(11)16/h4-5,8,13H,6-7,9H2,1-3H3
InChIKeyIPMBAZNHQAZDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine: Structural & Physicochemical Baseline


4-Tert-butyl-2-(2,5-difluorophenyl)morpholine is a synthetic, low-molecular-weight morpholine derivative (C14H19F2NO, MW 255.30) . The compound is characterized by a morpholine ring featuring a tert-butyl substituent at the 4-position and a 2,5-difluorophenyl group at the 2-position . Its predicted physicochemical properties include a boiling point of 286.6±40.0 °C, a calculated LogP of 3.05, and a topological polar surface area of 12 Ų . Currently, this compound is listed exclusively as a research chemical by several international suppliers and is not registered as an active pharmaceutical or agrochemical ingredient .

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine: Substitution Challenges


Substituting one morpholine derivative for another without quantitative validation is scientifically untenable. Commercial morpholine fungicides like fenpropimorph and dimethomorph achieve their activity through specific substitution patterns that determine target binding (e.g., Δ14-reductase or sterol biosynthesis inhibition) [1]. The 2,5-difluorophenyl moiety in this compound introduces unique electronic effects and metabolic stability profiles that are absent in non-fluorinated or differently fluorinated phenyl analogs [2]. Furthermore, the N-tert-butyl group is known to significantly alter lipophilicity and steric bulk, parameters critical for membrane permeability and target engagement . Generic substitution therefore risks unpredictable loss of potency, altered selectivity, or unforeseen toxicity.

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine: Comparative Evidence


Lipophilicity & Permeability vs. Unsubstituted Analog

The introduction of a tert-butyl group at the morpholine nitrogen markedly increases lipophilicity compared to the N-unsubstituted analog, 2-(2,5-difluorophenyl)morpholine. The predicted LogP for 4-tert-butyl-2-(2,5-difluorophenyl)morpholine is 3.05 (ACD/Labs) , whereas the N-H analog has no experimental LogP reported but is computationally expected to be significantly lower due to the absence of the hydrophobic tert-butyl moiety [1]. This difference directly impacts predicted membrane permeability, with the tert-butyl derivative showing a higher estimated blood-brain barrier (BBB) penetration potential.

Lipophilicity Membrane Permeability Drug Design

2,5-Difluorophenyl vs. 4-Tert-butylphenyl Morpholines

Commercial morpholine fungicides such as fenpropimorph employ a 4-tert-butylphenyl substituent linked via a propyl chain. The target compound replaces this with a directly attached 2,5-difluorophenyl ring. Fluorine substitution at the 2- and 5-positions is a well-established medicinal chemistry strategy to block oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 [1]. While direct metabolic stability data for this compound are not publicly available, fluorine atoms at these positions are known to impede metabolic oxidation, potentially leading to a longer half-life compared to non-fluorinated phenyl analogs [1].

Fluorine Chemistry Metabolic Stability Structure-Activity Relationship

2,5- vs. 3,4-Difluorophenyl: Hydrogen Bond Acceptor Impact

The substitution pattern of fluorine atoms on the phenyl ring directly influences molecular electrostatic potential and hydrogen bond acceptor capacity. 4-Tert-butyl-2-(2,5-difluorophenyl)morpholine possesses fluorine atoms at the 2- and 5-positions. In contrast, commercially available 2-(3,4-difluorophenyl)morpholine (CAS 1097797-38-0) places the fluorine atoms at the 3- and 4-positions . These distinct substitution patterns create different electron density distributions on the aromatic ring, which can lead to differential binding to protein targets such as enzymes or receptors, even when the rest of the scaffold is identical.

Molecular Recognition Binding Affinity Medicinal Chemistry

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine: Research Applications


CNS Penetrant Lead Optimization Scaffold

With a predicted LogP of 3.05 and low topological polar surface area (12 Ų), this compound is positioned within the favorable physicochemical space for central nervous system (CNS) drug candidates . The 2,5-difluorophenyl motif may also confer metabolic stability, a common bottleneck in CNS programs . Research groups developing brain-penetrant small molecules can justify procurement based on these combined structural features relative to non-fluorinated or less lipophilic morpholine comparators.

Novel Morpholine Chemotype for Fungicide Resistance

Existing commercial morpholine fungicides (e.g., fenpropimorph, dimethomorph) are susceptible to emerging resistance due to their shared mechanisms of action . 4-Tert-butyl-2-(2,5-difluorophenyl)morpholine represents a structurally distinct morpholine chemotype that does not share the N-alkylphenyl substitution pattern of commercial fungicides. Agrochemical discovery teams can procure this compound as part of a diversity-oriented synthesis library to identify novel morpholine-derived fungicides that may circumvent existing resistance mechanisms.

Fluorinated Probe for 19F NMR Target Engagement

The presence of two fluorine atoms in a defined 2,5-substitution pattern makes this compound a candidate for 19F NMR-based binding assays without further modification . The fluorine atoms serve as intrinsic NMR probes, enabling direct measurement of protein-ligand interactions in complex biological matrices. This differentiates it from non-fluorinated morpholine probes, which require additional labeling steps.

LC-MS/MS Reference Standard

The unique molecular weight (255.30 Da) and predicted fragmentation pattern of this compound make it suitable as an internal standard or reference material for developing quantitative LC-MS/MS methods targeting morpholine-based contaminants or metabolites . Its high purity availability (typically 96-98%) from multiple vendors supports its use as a certified reference material .

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